Homopteroic acid
Overview
Description
Homopteroic Acid is an intermediate in the synthesis of Homofolic Acid. It inhibits the growth of L1210 mouse leukemia cells when intracellular folates are acquired via the high-affinity folate binding protein . Its molecular formula is C15H14N6O3 .
Synthesis Analysis
An improved synthesis of homopteroic and homofolic acids involves the condensation of 2,4,5‐triamino‐6(1H)pyrimidinone (3) with 1‐acetoxy‐4‐(N‐acetyl‐(p‐carbethoxyphenyl)amino)‐2‐butanone (7) . This method yields identical biological activities as the unambiguous route, making it a more practical and efficient method for producing these acids .Physical And Chemical Properties Analysis
Homopteroic Acid has a molecular weight of 326.31 . Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
1. Industrial Catalytic Processes
Homopteroic acid finds application in industrial catalytic processes. A study by Brégeault (2003) discusses various industrial reactions, including the transformation of cyclohexane into adipic acid and the preparation of terephthalic acid, which are relevant to the study of homopteroic acid.
2. Bioprocess Engineering
In bioprocess engineering, the production of homo-organic acids, such as homopteroic acid, without byproducts is a significant challenge. Kim et al. (2015) utilized multi-objective optimization to design Escherichia coli strains for the maximal production of target organic acids, including homo-organic acids, while minimizing undesired byproducts [Kim et al., 2015].
3. Antibody-based Immunoassays
In the development of sensitive heterologous immunoassays for the detection of pesticide metabolites, homopteroic acid and its derivatives could play a role. Kim et al. (2008) demonstrated the use of phage display peptide libraries in developing competitive phage heterologous enzyme-linked immunosorbent assays, which could be relevant for compounds like homopteroic acid [Kim et al., 2008].
4. Hydrogen Peroxide Scavenging Activity
The spectrofluorimetric determination of hydrogen peroxide scavenging activity, where compounds like homopteroic acid could be used as indicators, is another area of research. Paździoch‐Czochra and Wideńska (2002) developed a method for the determination of hydrogen peroxide scavenging activity, which can be linked to the study of homopteroic acid [Paździoch‐Czochra & Wideńska, 2002].
5. Homology Modelling in Structural Biology
Homopteroic acid and its analogs can be important in the field of homology modelling, a technique in structural biology. Waterhouse et al. (2018) discussed the modelling of homo- and heteromeric complexes in their update on the SWISS-MODEL server, which could be applicable to homopteroic acid-related studies [Waterhouse et al., 2018].
properties
IUPAC Name |
4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,7,17H,5-6H2,(H,23,24)(H3,16,18,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDQDDMTACYSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197490 | |
Record name | Homopteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homopteroic acid | |
CAS RN |
4833-56-1 | |
Record name | Homopteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004833561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homopteroic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Homopteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874G25H4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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